molecular formula C16H13F2N3OS2 B2667584 1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea CAS No. 1396867-39-2

1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea

Cat. No. B2667584
CAS RN: 1396867-39-2
M. Wt: 365.42
InChI Key: RLKHVXXONIQQKV-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Enantioselective Anion Receptors

1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea and its derivatives have been studied for their potential as enantioselective anion receptors, particularly for amino-acid derivatives. The synthesis of non-racemic atropisomeric (thio)ureas, including related compounds, demonstrated modest enantioselectivities in binding studies with N-protected amino acid tetrabutylammonium salts. The findings suggest a nuanced role of the thiourea versus urea group in anion recognition, highlighting the structural pre-organization and conformational dynamics critical for interaction with carboxylate anions (Roussel et al., 2006).

Antitumor Activities

Novel derivatives of 1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea have been synthesized and shown to possess promising antitumor activities. These derivatives were evaluated for their structural properties and biological activities, demonstrating significant potential in the development of new antitumor agents (Ling et al., 2008).

Fungicidal Activity

The synthesis of related urea derivatives has revealed compounds with notable fungicidal activity against agricultural pests such as Rhizoctonia solani and Botrytis cinerea. These findings contribute to the potential agricultural applications of these compounds in controlling fungal diseases (Li-Qiao Shi, 2011).

Antimicrobial and Antibiofilm Properties

Certain urea derivatives, including those structurally related to 1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea, have been synthesized and characterized for their antimicrobial activity. These compounds displayed significant antibacterial and antifungal activities, with a subset demonstrating very good efficacy against biofilm-forming bacteria, indicating their potential as novel antimicrobial agents with antibiofilm properties (Sujatha et al., 2019).

Rheology and Gelation Enhancement

Research on urea derivatives has explored their role in modifying the rheology, morphology, and gelation properties of low molecular weight hydrogelators. These studies highlight the ability of specific anions to tune the physical properties of gels, providing insights into the development of novel materials with tailored mechanical properties (Lloyd & Steed, 2011).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS2/c1-9-14(24-15(20-9)13-3-2-6-23-13)8-19-16(22)21-12-5-4-10(17)7-11(12)18/h2-7H,8H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKHVXXONIQQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea

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